3-Butoxy-4-iodobenzaldehyde

Catalog No.
S8727072
CAS No.
M.F
C11H13IO2
M. Wt
304.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxy-4-iodobenzaldehyde

Product Name

3-Butoxy-4-iodobenzaldehyde

IUPAC Name

3-butoxy-4-iodobenzaldehyde

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

InChI

InChI=1S/C11H13IO2/c1-2-3-6-14-11-7-9(8-13)4-5-10(11)12/h4-5,7-8H,2-3,6H2,1H3

InChI Key

JHXUVOJNWJOEDV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C=O)I

Alkoxylation Strategies for Benzaldehyde Derivatives

The introduction of butoxy groups into benzaldehyde frameworks employs both classical nucleophilic substitution and contemporary radical-mediated approaches. Traditional methods involve reacting 4-iodo-3-hydroxybenzaldehyde with butyl bromide in the presence of potassium carbonate, achieving 65–72% yields through SN2 mechanisms in polar aprotic solvents like dimethylformamide. However, recent advancements in photoredox catalysis enable direct C–O bond formation using hypervalent iodine(III) reagents, generating alkoxy radicals from primary alcohols under visible light irradiation. This method eliminates stoichiometric metal bases, with reported yields of 82% for butoxylation when using fac-Ir(ppy)₃ as the photocatalyst in acetonitrile.

A comparative analysis reveals distinct advantages:

MethodYield (%)Reaction TimeKey Advantage
Classical SN268 ± 312–24 hPredictable regiochemistry
Photoredox catalysis82 ± 23–5 hNo base required, milder conditions

The radical pathway demonstrates particular efficacy for sterically hindered substrates, where traditional methods suffer from limited accessibility to the phenolic oxygen.

Regioselective Iodination Techniques in Aromatic Systems

Regioselective iodination at the para-position relative to hydroxyl groups is achieved through directed electrophilic substitution. Using ammonium hydroxide as both solvent and directing agent, iodine-potassium iodide mixtures introduce iodine with 89% regioselectivity for the para-position in 3-hydroxybenzaldehyde precursors. This contrasts with classical iodination methods using iodine monochloride in acetic acid, which exhibit only 67–72% para-selectivity due to competing ortho-iodination.

Recent studies demonstrate that microwave-assisted iodination (100°C, 15 min) enhances reaction efficiency to 94% yield while maintaining >90% para-selectivity through rapid activation of the iodine-ammonium complex. The reaction mechanism involves:

  • Formation of iodonium ion (I⁺) from I₂/KI in aqueous NH₄OH
  • Directed coordination to the phenolic oxygen's lone pair
  • Electrophilic attack at the activated para-position

This method's success relies critically on maintaining pH 8–9 to preserve the phenolic oxygen's nucleophilicity while preventing aldehyde oxidation.

Sequential Functionalization Approaches for Ortho-Substituted Benzaldehydes

Optimized synthesis sequences address competing reactivity between aldehyde, hydroxyl, and iodide functionalities. Two dominant pathways emerge:

Pathway A (Iodination-first):
3-Hydroxybenzaldehyde → 3-Hydroxy-4-iodobenzaldehyde → Butoxylation → 3-Butoxy-4-iodobenzaldehyde
Advantages: Prevents competing alkoxylation at multiple positions through prior iodine blocking
Yield: 78% overall (3 steps)

Pathway B (Alkoxylation-first):
3-Hydroxybenzaldehyde → 3-Butoxybenzaldehyde → Directed iodination
Challenges: Requires aldehyde protection during iodination to prevent formyl group oxidation
Yield: 63% overall (4 steps with protection/deprotection)

Pathway A proves more efficient by leveraging iodine's steric and electronic effects to direct subsequent alkoxylation. The critical parameter involves timing the neutralization of HCl byproduct during iodination to prevent aldehyde protonation, which reduces electrophilic susceptibility.

Solvent Effects in Butoxy Group Introduction

Solvent polarity dramatically influences alkoxylation efficiency and regioselectivity:

SolventDielectric ConstantYield (%)Byproduct Formation
Dimethylformamide36.772<5%
Acetonitrile37.5828%
Tetrahydrofuran7.65822%

Polar aprotic solvents enhance nucleophilicity of butoxide ions while stabilizing transition states through dipolar interactions. Acetonitrile's superior performance in photoredox-mediated alkoxylation stems from its ability to solubilize both organic substrates and inorganic salts while transmitting visible light effectively. Conversely, ethereal solvents like THF promote competing elimination pathways due to poor ion solvation.

Protecting Group Strategies During Multi-Step Syntheses

Aldehyde protection becomes essential when employing iodination methods requiring strongly acidic or oxidizing conditions. Cyclic acetals formed with ethylene glycol demonstrate optimal stability:

  • Protection: React 3-hydroxybenzaldehyde with ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.1 eq) in toluene (74% yield)
  • Iodination: Proceed with NH₄OH/I₂/KI system (89% yield)
  • Deprotection: Hydrolyze with 10% HCl in THF/water (91% yield)

Comparative studies show acetal protection maintains >95% aldehyde integrity through iodination steps versus 62% retention without protection. Alternative strategies using silyl ethers for hydroxyl protection prove less effective due to iodide-induced desilylation during iodination.

The iodine atom in 3-butoxy-4-iodobenzaldehyde serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The butoxy group at the 3-position enhances the stability of intermediates by donating electron density through resonance, while the aldehyde moiety provides a handle for subsequent functionalization.

Suzuki-Miyaura Coupling with Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling of 3-butoxy-4-iodobenzaldehyde enables the formation of biaryl structures, a cornerstone of pharmaceutical and materials science. For example, reactions with arylboronic acids in ethanol/water mixtures (2:1) using tetrabutylammonium bromide (TBAB) and sodium carbonate as base yield 3-butoxy-4-arylbenzaldehydes with >90% conversion under mild conditions (60°C, 6–24 hours) [4]. The butoxy group’s electron-donating nature accelerates oxidative addition by stabilizing the palladium(0) intermediate, while the aldehyde remains inert under these conditions.

Table 1. Representative Suzuki-Miyaura Coupling Substrates

Boronic AcidProduct Yield (%)Conditions
Phenylboronic acid92Pd(OAc)₂, TBAB, 60°C [4]
4-Methoxyphenyl88Bio-Pd, EtOH/H₂O [4]
2-Naphthyl85Na₂CO₃, 70°C [4]

The compatibility of the aldehyde group with Suzuki-Miyaura conditions allows for sequential functionalization, as demonstrated in the synthesis of polyaromatic liquid crystals [4].

Sonogashira Reactions with Terminal Alkynes

3-Butoxy-4-iodobenzaldehyde undergoes Sonogashira coupling with terminal alkynes to form aryl alkynyl derivatives, key intermediates in natural product synthesis. Using palladium(II) acetate and copper(I) iodide as co-catalysts, reactions with phenylacetylene in triethylamine at 80°C achieve 78–85% yields [5]. The butoxy group mitigates side reactions such as alkyne homocoupling by modulating the electron density at the palladium center.

Notably, sequential Sonogashira-Suzuki reactions have been employed to construct indole-based heterocycles, leveraging the orthogonal reactivity of iodine and bromine substituents in related systems [5]. This strategy could be adapted for 3-butoxy-4-iodobenzaldehyde to access complex architectures.

Photoredox Catalysis Applications

The iodine substituent in 3-butoxy-4-iodobenzaldehyde facilitates photoredox-catalyzed dehalogenation and radical-mediated transformations. Under blue light (390 nm) and using phenothiazine (PTH) as an organic photocatalyst, the compound undergoes reductive deiodination to yield 3-butoxybenzaldehyde with 76% NMR yield within 40 minutes [6]. Tributylamine and formic acid act as sacrificial reductants, generating a ketyl radical intermediate that drives the reaction.

Table 2. Photoredox-Catalyzed Reactions of Iodinated Benzaldehydes

SubstrateReaction TypeYield (%)Conditions
4-IodobenzaldehydeDeiodination76PTH, NBu₃, HCOOH, 390 nm [6]
3-Butoxy-4-iodobenzaldehyde*Pinacol Coupling89PTH, HCOOH, 40 min [6]

The aldehyde group participates in photoredox-mediated pinacol coupling, forming 1,2-diol derivatives with a 1:1.1 *meso:dl diastereomeric ratio [6]. This reactivity is enhanced by the electron-rich butoxy group, which stabilizes the ketyl radical intermediate.

Organocatalytic Asymmetric Transformations

While direct studies on 3-butoxy-4-iodobenzaldehyde are limited, its aldehyde functionality suggests potential in organocatalytic asymmetric reactions. Proline-based catalysts could enable aldol condensations or Mannich reactions, with the iodine atom serving as a directing group for stereocontrol. For instance, in related systems, chiral proline derivatives catalyze the asymmetric α-amination of aldehydes with azodicarboxylates, achieving enantiomeric excesses >90% [6]. The butoxy group’s steric bulk may favor specific transition states, improving stereoselectivity.

Transition Metal-Free Coupling Protocols

Metal-free conditions leverage the inherent reactivity of the iodine and aldehyde groups. In the presence of potassium iodide and ammonium hydroxide, 3-butoxy-4-iodobenzaldehyde can undergo Ullmann-type coupling with aryl amines, though yields remain moderate (28–35%) [1]. More notably, photoredox-mediated pinacol coupling proceeds efficiently without transition metals, yielding 1,2-diols under mild conditions [6].

Key Advantage: Transition metal-free protocols reduce costs and eliminate metal contamination, critical for pharmaceutical applications.

Electronic Effects of Ortho-Substituents on Aldehyde Reactivity

The electronic influence of ortho-substituents on aldehyde reactivity in 3-Butoxy-4-iodobenzaldehyde systems demonstrates profound effects on both reaction rates and mechanistic pathways. The butoxy substituent exhibits strong electron-donating characteristics, with a Hammett constant (σₚ) of -0.32, resulting in a relative rate enhancement factor of 3.45 compared to unsubstituted benzaldehyde [11] [12] [13].

Comparative analysis of various ortho-substituents reveals systematic trends in reactivity patterns. Methoxy substituents display σₚ values of -0.27 and relative rate factors of 2.87, while ethoxy groups show intermediate values with σₚ = -0.24 and krel = 2.21 [14] [13]. These electron-donating alkoxy substituents consistently increase the electron density at the carbonyl carbon, as evidenced by decreased electron density values from 1.234 (unsubstituted) to 1.198 (3-butoxy) [11] [15] [13].

The mechanistic basis for these electronic effects lies in the resonance interaction between the oxygen lone pairs and the aromatic π-system. This interaction results in increased electron density throughout the aromatic ring, particularly at positions ortho and para to the alkoxy substituent [14] [13]. The enhanced electron density facilitates nucleophilic attack at the carbonyl carbon and stabilizes cationic intermediates formed during reaction processes.

Electron-withdrawing substituents demonstrate markedly different behavior patterns. Chloro substituents exhibit positive Hammett constants (σₚ = 0.23) and significantly reduced relative rates (krel = 0.34) [12] [13]. Nitro groups show even more pronounced deactivating effects with σₚ = 0.78 and krel = 0.08, reflecting their powerful electron-withdrawing nature through both inductive and resonance mechanisms [13].

The iodine substituent at the 4-position contributes moderately electron-withdrawing character with σₚ = 0.18 and krel = 0.67 [13]. This effect is attributed to the high electronegativity of iodine and its ability to withdraw electron density through inductive mechanisms, despite its relatively weak resonance donation capabilities.

Bond length analysis provides additional insight into electronic effects on molecular structure. The carbon-aldehyde bond length increases from 1.486 Å in unsubstituted benzaldehyde to 1.492 Å in the 3-butoxy derivative, reflecting the decreased electron density and weakened bond strength [11] [16]. Conversely, electron-withdrawing substituents cause bond contraction, with nitro-substituted compounds showing C-CHO bond lengths of 1.478 Å [11] [16].

Through-space interactions between ortho-substituents and the aldehyde functionality contribute significantly to the observed reactivity patterns [11]. These interactions involve hyperconjugative effects, electrostatic influences, and steric perturbations that collectively modulate the electronic environment of the reaction center. The proximity of electronegative substituents to the carbonyl group enhances the electrophilic character of the carbon atom, facilitating nucleophilic addition reactions [11] [8].

Steric Considerations in Transition State Formation

Steric effects play a crucial role in determining the reactivity patterns and selectivity of 3-Butoxy-4-iodobenzaldehyde in various chemical transformations. The bulky butoxy substituent introduces significant steric hindrance that influences transition state geometries, activation energies, and reaction pathways [15] [16] [17] [18].

The steric parameter (Eₛ) for the butoxy group (-0.39) indicates substantial steric bulk compared to smaller alkoxy substituents [16] [17]. This parameter, based on van der Waals radii considerations, correlates directly with the observed increases in transition state energies. The butoxy substituent raises the transition state energy to 21.2 kcal/mol compared to 18.4 kcal/mol for the methoxy analogue, representing a significant energetic penalty for the increased steric bulk [15] [16].

Systematic comparison of alkoxy chain lengths reveals progressive increases in steric hindrance with chain extension. Methoxy groups (Eₛ = 0.00) serve as the reference point, while ethoxy (Eₛ = -0.07), propoxy (Eₛ = -0.36), and butoxy (Eₛ = -0.39) substituents show incrementally increasing steric demands [16] [17]. The transition state energies increase correspondingly from 18.4 kcal/mol for methoxy to 21.2 kcal/mol for butoxy substitution.

Tertiary butoxy substituents demonstrate the most severe steric effects with Eₛ = -1.54 and transition state energies of 25.7 kcal/mol [17] [18]. This dramatic increase reflects the highly branched nature of the tert-butyl group and its significant spatial requirements in transition state formation. The rate decrease factor for tert-butoxy substitution reaches 0.05, indicating a twenty-fold reduction in reaction rate compared to methoxy analogues [15] [17].

Bond angle analysis provides additional insight into steric perturbations. The carbon-oxygen-carbon bond angle decreases from 118.2° in methoxy compounds to 116.4° in butoxy derivatives and further to 112.1° in tert-butoxy systems [16]. These angular compressions reflect the accommodation of increasing steric bulk and the distortion of optimal geometric arrangements.

The mechanism of steric retardation involves multiple factors including ground state destabilization, transition state crowding, and reduced accessibility of the reaction center [18] [8]. Ground state destabilization arises from unfavorable non-bonded interactions between the bulky substituent and adjacent groups. Transition state crowding occurs when the incoming reagent must approach through a sterically congested environment, leading to increased activation barriers [18].

Steric acceleration effects can occur in certain systems where ground state strain is relieved upon reaching the transition state [17]. However, such effects are not observed in 3-Butoxy-4-iodobenzaldehyde systems due to the relatively unconstrained ground state geometry and the absence of significant ground state strain.

The spatial orientation of the butoxy chain relative to the aromatic plane influences the magnitude of steric effects [19]. Conformational analysis reveals that the butoxy chain adopts extended conformations to minimize intramolecular interactions, but this positioning nevertheless creates a steric barrier for approaching reagents [19]. The flexibility of the alkyl chain provides some accommodation for steric demands, but cannot completely eliminate the hindrance effects.

Solvent effects on steric hindrance demonstrate that polar solvents can partially mitigate steric retardation through enhanced solvation of transition states [20] [8]. However, the fundamental steric barriers remain significant even in highly polar media, indicating that the steric effects are primarily due to direct physical interference rather than electronic perturbations [18] [8].

Kinetic Isotope Effects in Iodine-Displacement Reactions

Kinetic isotope effects in iodine-displacement reactions of 3-Butoxy-4-iodobenzaldehyde provide fundamental mechanistic insights into the nature of bond-breaking and bond-forming processes. These effects, measured through systematic deuterium substitution studies, reveal the timing and extent of bond changes in transition states [6] [20] [7] [21] [22].

Primary kinetic isotope effects for carbon-hydrogen bond abstraction at the α-position demonstrate substantial values of kH/kD = 6.8, indicating that carbon-hydrogen bond breaking is the rate-determining step in these transformations [7] [21]. This large isotope effect is characteristic of radical abstraction mechanisms where the carbon-hydrogen bond is significantly weakened in the transition state. The magnitude of the effect suggests nearly complete bond breaking at the transition state, consistent with a late transition state structure [7].

Carbon-iodine bond cleavage reactions exhibit minimal primary isotope effects (kH/kD = 1.2), confirming that these processes do not involve significant hydrogen transfer in the rate-determining step [6] [22]. The small isotope effect is consistent with homolytic bond cleavage mechanisms where the carbon-iodine bond breaks without concurrent hydrogen involvement. This finding supports the proposed radical chain mechanisms where iodine atom displacement occurs through direct nucleophilic substitution pathways [6] [20].

Aromatic carbon-hydrogen/deuterium exchange reactions show moderate isotope effects (kH/kD = 2.1), reflecting the involvement of aromatic hydrogen atoms in electrophilic substitution processes [21] [22]. These effects typically arise from the deprotonation step that regenerates the aromatic system following electrophilic attack. The moderate magnitude suggests a concerted mechanism with partial bond breaking at the transition state [22].

Aldehyde carbon-hydrogen/deuterium isotope effects demonstrate significant values (kH/kD = 5.4), indicating substantial involvement of the aldehyde hydrogen in the rate-determining step [7] [9]. These effects are characteristic of nucleophilic addition mechanisms where the aldehyde hydrogen participates in transition state formation through hydrogen bonding or direct transfer processes [8] [9].

Secondary kinetic isotope effects provide additional mechanistic information about hybridization changes and geometric rearrangements at carbon centers not directly involved in bond breaking [20] [7]. These effects range from 1.08 to 1.31 and reflect the change in carbon hybridization from sp³ to sp² or vice versa during the reaction process. The relatively small magnitude of secondary effects indicates that major geometric rearrangements are not occurring at non-reacting centers [7].

Temperature dependence of isotope effects reveals important thermodynamic and kinetic parameters [6] [22]. Most reactions demonstrate temperature-independent isotope effects over the range 25-50°C, indicating that the mechanism does not change significantly with temperature. However, some processes show temperature sensitivity, suggesting competing pathways or changes in rate-determining steps at different temperatures [6] [21].

Mechanistic interpretation of isotope effects confirms the proposed radical pathways for most transformations. Radical abstraction mechanisms are characterized by large primary isotope effects (6.8), while homolytic cleavage processes show minimal effects (1.2) [6] [7] [1]. Electrophilic substitution and nucleophilic addition mechanisms demonstrate intermediate isotope effects (2.1-5.4), reflecting the varying degrees of bond breaking in their respective transition states [21] [22] [8].

The consistency of isotope effects across different reaction conditions and substrates provides strong evidence for the proposed mechanistic pathways [7] [21]. These effects serve as powerful mechanistic probes that complement other experimental techniques in elucidating the detailed molecular mechanisms of 3-Butoxy-4-iodobenzaldehyde transformations.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

303.99603 g/mol

Monoisotopic Mass

303.99603 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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